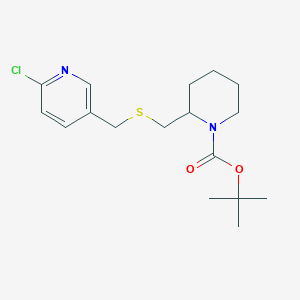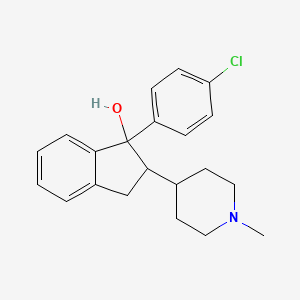
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- is a chemical compound that belongs to the phenothiazine class. Phenothiazines are known for their diverse pharmacological properties, including antipsychotic, antiemetic, and sedative effects. This compound is structurally characterized by a phenothiazine core with a dimethylaminopropyl side chain and a pentanone group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- typically involves the reaction of phenothiazine derivatives with appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process often includes steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenothiazine derivatives.
Applications De Recherche Scientifique
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex phenothiazine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of psychiatric disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- involves its interaction with various molecular targets, including:
Dopaminergic Receptors: Acts as an antagonist, blocking dopamine receptors and reducing psychotic symptoms.
Serotonergic Receptors: Modulates serotonin receptors, contributing to its anxiolytic and antidepressant effects.
Histaminergic Receptors: Exhibits antihistaminic activity, leading to sedative effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acepromazine: A phenothiazine derivative with similar pharmacological properties, used primarily as a veterinary sedative.
Chlorpromazine: Another phenothiazine derivative, widely used as an antipsychotic medication.
Promethazine: Known for its antihistaminic and antiemetic effects.
Uniqueness
1-Pentanone, 1-(10-(3-(dimethylamino)propyl)phenothiazin-2-yl)- is unique due to its specific structural modifications, which may confer distinct pharmacological properties compared to other phenothiazine derivatives. Its combination of a pentanone group and a dimethylaminopropyl side chain may result in unique interactions with molecular targets, leading to specific therapeutic effects.
Propriétés
Numéro CAS |
60563-11-3 |
|---|---|
Formule moléculaire |
C22H28N2OS |
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
1-[10-[3-(dimethylamino)propyl]phenothiazin-2-yl]pentan-1-one |
InChI |
InChI=1S/C22H28N2OS/c1-4-5-10-20(25)17-12-13-22-19(16-17)24(15-8-14-23(2)3)18-9-6-7-11-21(18)26-22/h6-7,9,11-13,16H,4-5,8,10,14-15H2,1-3H3 |
Clé InChI |
IJDCIBPYIVNCEV-UHFFFAOYSA-N |
SMILES canonique |
CCCCC(=O)C1=CC2=C(C=C1)SC3=CC=CC=C3N2CCCN(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





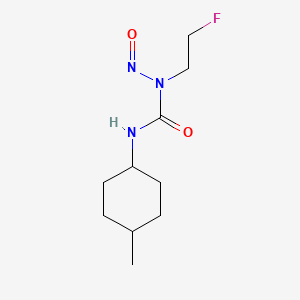
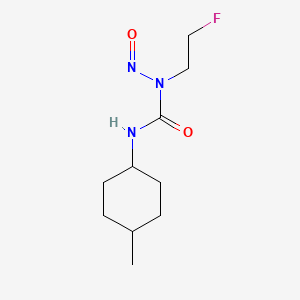
![1-{2-[(Benzyloxy)methyl]phenyl}ethan-1-one](/img/structure/B13955205.png)

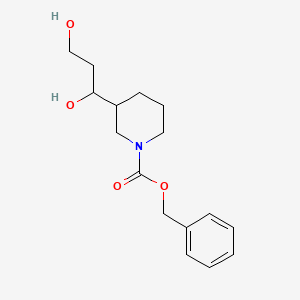
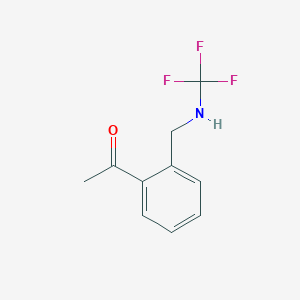

![4,6-Dimethyl-[1,1'-biphenyl]-2-ol](/img/structure/B13955244.png)
